REACTION_CXSMILES
|
[Na].[C:2]1([O:9][CH3:10])[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:11]([O:13][C:14](=[O:22])[CH:15](Cl)[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:12]>C(O)C>[CH2:11]([O:13][C:14](=[O:22])[CH:15]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[O:9][CH3:10])[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:12] |^1:0|
|
Name
|
|
Quantity
|
68.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)Cl)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 28 hr
|
Duration
|
28 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between salt water and ethyl ether
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 150 ml portions of ethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate0
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
DISTILLATION
|
Details
|
The oil was subjected to vacuum distillation and 66.6 g (79%) of the title compound
|
Type
|
CUSTOM
|
Details
|
was collected as a clear oil, bp 136°-153° C. at 0.3 mm
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)OC1=C(C=CC=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |